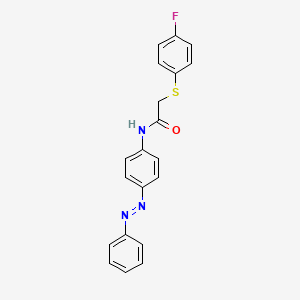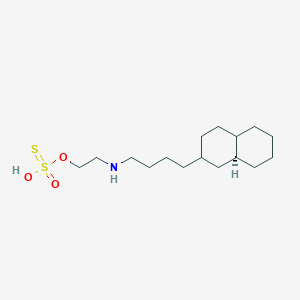
(4-Chlorophenyl)-1-naphthalenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)naphthalene is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring system substituted with a 4-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)naphthalene can be synthesized through Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like carbon disulfide (CS2) or nitrobenzene, and the temperature is maintained to optimize the yield of the desired product .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.
Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.
Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-nitro-4-chlorobenzoylnaphthalene.
Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.
Reduction: 1-(4-chlorobenzyl)naphthalene.
Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.
Scientific Research Applications
1-(4-Chlorobenzoyl)naphthalene has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- 1-(4-Methylbenzoyl)naphthalene
- 1-(4-Methoxybenzoyl)naphthalene
- 1-(4-Nitrobenzoyl)naphthalene
Comparison: 1-(4-Chlorobenzoyl)naphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its analogsFor example, the electron-withdrawing nature of the chlorine atom makes it more reactive in electrophilic aromatic substitution reactions compared to the methyl or methoxy analogs .
Properties
CAS No. |
1591-44-2 |
|---|---|
Molecular Formula |
C17H11ClO |
Molecular Weight |
266.7 g/mol |
IUPAC Name |
(4-chlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
XZUMSVDKXOELLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


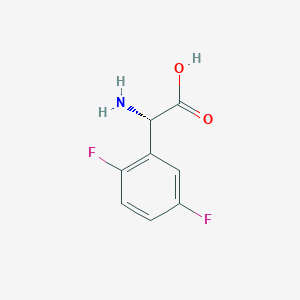

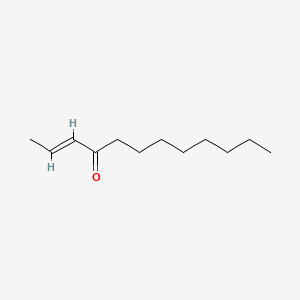
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
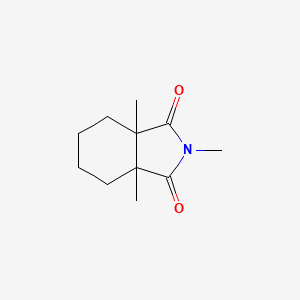
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
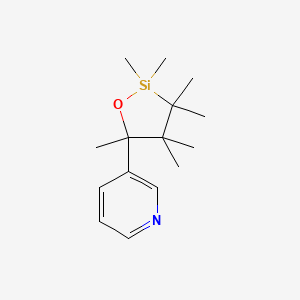
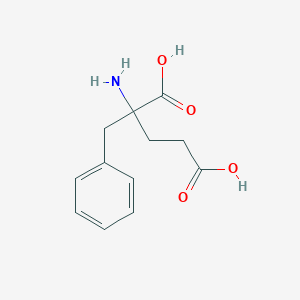
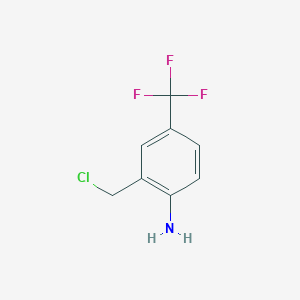

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
